N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide
Description
N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a Schiff base derivative synthesized via condensation of 4-methylbenzenesulfonohydrazide with substituted benzaldehydes. Its structure features a sulfonohydrazide backbone with a 3-bromo-2-fluorobenzylidene substituent, which confers unique electronic and steric properties.
Properties
IUPAC Name |
N-[(Z)-(3-bromo-2-fluorophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrFN2O2S/c1-10-5-7-12(8-6-10)21(19,20)18-17-9-11-3-2-4-13(15)14(11)16/h2-9,18H,1H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDVVCEAJKABRQK-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=C(C(=CC=C2)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide typically involves the condensation reaction between 3-bromo-2-fluorobenzaldehyde and 4-methylbenzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The bromine and fluorine atoms on the benzylidene moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the halogen atoms.
Major Products
The major products formed from these reactions include sulfonyl derivatives, hydrazine derivatives, and substituted benzylidene compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that hydrazone derivatives, including N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The presence of the bromine and fluorine substituents enhances the lipophilicity and bioactivity of the compound, making it a potential candidate for developing new antibiotics.
Anticancer Activity
Hydrazones are known for their anticancer properties. This compound has been investigated for its ability to induce apoptosis in cancer cell lines. The compound's mechanism involves the generation of reactive oxygen species (ROS) and the activation of caspase pathways, leading to programmed cell death. In vitro studies have demonstrated its effectiveness against various cancer types, suggesting further exploration in clinical settings.
Synthesis of Novel Compounds
The compound serves as a versatile building block in organic synthesis. Its hydrazone functional group allows for further modifications, enabling the synthesis of more complex molecules. For example, it can be used to create various derivatives by reacting with different electrophiles or nucleophiles, expanding its utility in drug development.
Coordination Chemistry
This compound can act as a ligand in coordination chemistry. Its ability to coordinate with transition metals has been explored for developing metal complexes with enhanced catalytic properties. These metal-hydrazone complexes have shown promise in catalyzing various organic reactions, including oxidation and reduction processes.
Polymer Chemistry
In material science, the incorporation of hydrazone compounds into polymer matrices has been studied for enhancing mechanical properties and thermal stability. The unique properties of this compound allow it to act as a cross-linking agent in polymer formulations, improving their durability and resistance to environmental degradation.
Sensor Development
The compound's electronic properties make it suitable for application in sensor technology. Hydrazone derivatives have been investigated as potential materials for chemical sensors due to their ability to selectively bind certain ions or molecules, leading to measurable changes in electrical conductivity or fluorescence.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N’-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting key enzymes or interacting with cellular receptors, leading to the disruption of essential biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 3: Theoretical and Crystallographic Data
Key Observations:
- Electronic Effects : Bromine substituents lower the HOMO-LUMO gap (e.g., -0.10403 a.u.), enhancing charge transfer and reactivity. This is critical for applications in catalysis or photoluminescence .
- Crystal Packing : Halogen substituents (Br, F) influence packing via halogen bonding, while methyl groups contribute to van der Waals interactions .
Biological Activity
N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide is a hydrazone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the chemical formula and a molecular weight of 371.22 g/mol, exhibits various pharmacological properties, making it a subject of interest for further research.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Antimicrobial Activity
Research has indicated that hydrazone derivatives, including this compound, possess significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action often involves interference with bacterial protein synthesis and cell wall formation .
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The IC50 values for different cell lines have been reported, indicating its potential as an anticancer agent. For instance, compounds within this class have shown IC50 values in the micromolar range against human cancer cell lines, suggesting that they may induce apoptosis or inhibit cell proliferation through various mechanisms .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of several hydrazone derivatives, including this compound. The results indicated a strong inhibitory effect against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of this compound on MCF-7 breast cancer cells. The study found that treatment with this compound resulted in a significant reduction in cell viability, with an IC50 value of approximately 25 µM .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 10-50 µg/mL |
| Antimicrobial | Escherichia coli | Growth inhibition | 20 µg/mL |
| Cytotoxicity | MCF-7 (breast cancer) | Cell viability reduction | ~25 µM |
| Cytotoxicity | HeLa (cervical cancer) | Cell viability reduction | ~30 µM |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Protein Synthesis : Similar to other hydrazone derivatives, it may inhibit bacterial protein synthesis by targeting ribosomal functions.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways leading to cell death.
- Disruption of Cell Wall Integrity : The compound's structure allows it to interfere with peptidoglycan synthesis in bacterial cells.
Q & A
Q. What are the standard synthetic routes for N'-(3-Bromo-2-fluorobenzylidene)-4-methylbenzenesulfonohydrazide, and how can purity be optimized?
The compound is synthesized via condensation of 4-methylbenzenesulfonohydrazide with 3-bromo-2-fluorobenzaldehyde in ethanol under reflux. Key parameters include stoichiometric control (1:1 molar ratio), reaction duration (3–6 hours), and recrystallization from ethanol to achieve >90% purity. Monitoring via TLC (ethyl acetate/hexane, 3:7) ensures reaction completion. Yield optimization requires slow cooling to promote crystallization .
Q. Which spectroscopic techniques are critical for confirming the molecular structure of this hydrazone derivative?
Essential techniques include:
- FT-IR : Identification of ν(N-H) (3174–3284 cm⁻¹) and ν(C=N) (1600–1620 cm⁻¹) stretches .
- NMR : ¹H NMR (500 MHz) for aromatic protons (δ 7.2–8.1 ppm) and hydrazone NH (δ 10.2–11.5 ppm); ¹³C NMR confirms C=N (~150 ppm) and sulfonyl groups (~140 ppm) .
- HRMS : Exact mass validation (e.g., [M+H]⁺ calculated vs. observed) to confirm molecular formula .
Q. How is single-crystal X-ray diffraction employed to resolve the compound’s crystallographic structure?
Crystals grown via slow evaporation in ethanol are analyzed using a diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Space group determination (e.g., monoclinic C2/c) and refinement via SHELXL (hydrogen bonding parameters, R-factor < 0.05) reveal intermolecular interactions like C-H···O bonds critical for lattice stability .
Advanced Research Questions
Q. How can discrepancies between experimental and computational (DFT) vibrational spectra be resolved?
Discrepancies in ν(N-H) or ν(C=N) frequencies arise from solvent effects or basis set limitations in DFT (e.g., B3LYP/6-31G(d,p)). Scaling factors (0.96–0.98) adjust harmonic frequencies to match experimental anharmonic values. Assignments are cross-validated using potential energy distribution (PED) analysis .
Q. What experimental strategies address low reactivity in derivatization or metal complexation reactions?
Low reactivity may stem from steric hindrance from the 3-bromo-2-fluoro substituent. Strategies include:
Q. How do electronic effects of substituents influence the compound’s photophysical or redox properties?
Electron-withdrawing groups (Br, F) lower LUMO energy, enhancing UV-vis absorption (λmax ~300–350 nm) and redox activity. TD-DFT calculations (B3LYP/6-311++G(d,p)) correlate HOMO→LUMO transitions (π→π*) with experimental spectra. Electrochemical studies (cyclic voltammetry) quantify oxidation potentials, critical for catalytic or sensor applications .
Q. What role do non-covalent interactions play in stabilizing the crystal lattice?
Hirshfeld surface analysis identifies dominant interactions:
- C-H···O (sulfonyl) : 20–25% contribution to lattice energy.
- Halogen bonding (C-Br···π) : Enhances thermal stability (TGA decomposition >250°C).
- Van der Waals forces : Contribute to dense packing (calculated density ~1.5 g/cm³) .
Q. How can in silico methods predict the compound’s potential as a USP7 inhibitor or antimicrobial agent?
Molecular docking (AutoDock Vina) against USP7 (PDB: 5NGE) or bacterial DNA gyrase (PDB: 1KZN) assesses binding affinity. Pharmacokinetic profiling (SwissADME) evaluates Lipinski’s compliance, while MD simulations (>100 ns) validate binding stability. Similar hydrazones show MIC values of 2–8 µg/mL against B. subtilis .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
